molecular formula C19H20N6O2 B2881773 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide CAS No. 2034516-60-2

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B2881773
CAS No.: 2034516-60-2
M. Wt: 364.409
InChI Key: RIEUNEXIMHHIOD-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide is a complex synthetic organic compound designed for advanced pharmaceutical and biochemical research. Its molecular structure incorporates three privileged pharmacophores known for diverse biological activities: a 1-ethyl-1H-pyrazole, a 1,2,4-oxadiazole, and a 1H-indole group, linked by a propanamide spacer. The indole moiety is a well-known scaffold in medicinal chemistry, present in many natural products and drugs, and is frequently investigated for its potential in anticancer and anti-inflammatory applications . The 1,2,4-oxadiazole heterocycle is a stable, nitrogen- and oxygen-containing ring that often contributes to a molecule's ability to participate in hydrogen bonding, influencing its binding affinity to biological targets . Furthermore, the inclusion of a pyrazole ring, a five-membered heterocycle with two nitrogen atoms, significantly enhances the compound's research value. Pyrazole-containing molecules represent an important class of bioactive compounds with a broad therapeutic profile, extensively studied for their potential as anticancer and anti-inflammatory agents . Specific pyrazole derivatives have been reported to exhibit activity against various cancer cell lines, including HepG-2, BT474, and BGC823 . The strategic fusion of these distinct heterocyclic systems into a single molecular architecture makes this compound a promising candidate for use in high-throughput screening and as a lead structure in drug discovery campaigns, particularly for oncology and inflammation research. Researchers can utilize this compound to explore novel mechanisms of action and to investigate the structure-activity relationships of hybrid heterocyclic molecules. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-2-25-12-14(10-22-25)19-23-18(27-24-19)11-21-17(26)8-7-13-9-20-16-6-4-3-5-15(13)16/h3-6,9-10,12,20H,2,7-8,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEUNEXIMHHIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with an appropriate hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring can be synthesized through a cyclization reaction.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Indole Incorporation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into a more reduced form such as an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrazole and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functional organic molecules.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole and indole rings are known to engage in hydrogen bonding and π-π interactions, which can influence the activity of biological molecules. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to 3-[3-(1H-Indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide (), which shares key structural motifs but differs in substituents.

Property Target Compound Similar Compound ()
Molecular Formula C₁₉H₂₁N₆O₂ (inferred*) C₁₈H₁₉N₇O₂
Molecular Weight ~397.42 g/mol (calculated) 365.397 g/mol
Core Structure 1,2,4-Oxadiazole with ethylpyrazole and indole 1,2,4-Oxadiazole with indole and triazole
Key Substituents - 1-Ethyl-1H-pyrazol-4-yl (oxadiazole substituent)
- 3-(1H-Indol-3-yl)propanamide
- 1H-Indol-5-yl (oxadiazole substituent)
- 5-Isopropyl-1H-1,2,4-triazol-3-yl
Lipophilicity (Predicted) Higher (ethylpyrazole increases hydrophobicity) Moderate (isopropyl triazole introduces polarity)

*Inferred via systematic breakdown of the IUPAC name.

Functional and Pharmacological Implications

  • The indol-3-yl group is a known pharmacophore in serotonin receptor modulation and kinase inhibition.
  • Compound: The isopropyl triazole substituent introduces hydrogen-bonding capability, which may improve solubility but reduce membrane permeability compared to ethylpyrazole.

Research Findings and Hypotheses

  • Metabolic Stability : The oxadiazole ring in both compounds confers resistance to hydrolysis, but the ethylpyrazole in the target may slow hepatic clearance compared to ’s triazole .
  • Target Selectivity : Molecular docking studies suggest that the indole moiety in the target compound could interact with tryptophan-binding pockets in kinases, while the triazole in ’s compound may engage polar residues like aspartate or glutamate .

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide is a compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

1. Structure and Properties

The compound's structure is characterized by the following components:

  • Indole moiety : Known for its role in various biological activities, including anticancer effects.
  • Oxadiazole ring : This scaffold has been linked to a variety of biological activities, particularly in anticancer and antimicrobial research.

The molecular formula is C17H20N4OC_{17}H_{20}N_4O, indicating its potential for diverse interactions within biological systems.

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit several mechanisms of action:

  • Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
  • Targeting Kinases : The compound may also affect various kinases that are crucial for cancer cell signaling pathways .

3.1 Anticancer Activity

Studies have demonstrated that oxadiazole derivatives possess significant anticancer properties. For instance:

  • Cytotoxicity : Compounds similar to this compound have shown high cytotoxicity against various cancer cell lines .
Cell LineIC50 (µM)Reference
MCF7 (Breast)5.0
HeLa (Cervical)4.5
A549 (Lung)6.0

3.2 Antimicrobial and Other Activities

In addition to anticancer effects, some studies suggest that oxadiazole derivatives may also exhibit antimicrobial properties and antioxidant activities . The ability to scavenge free radicals has been noted in certain analogs.

4. Case Studies

Several case studies have highlighted the efficacy of oxadiazole-containing compounds in preclinical models:

  • Study on Indole-Oxadiazole Derivatives :
    • A series of indole-based oxadiazoles were synthesized and evaluated for their anticancer activity against human cancer cell lines.
    • Results indicated that compounds with specific substituents on the indole ring displayed enhanced potency against MCF7 and HeLa cell lines.
  • Mechanistic Studies :
    • Molecular docking studies provided insights into how these compounds interact with target proteins involved in cancer progression.
    • The binding affinities were calculated through computational methods, revealing strong interactions with HDACs and other cancer-related enzymes.

5. Conclusion

This compound represents a promising candidate in the development of novel anticancer therapies due to its multifaceted biological activities. Ongoing research focusing on its structure–activity relationship (SAR) will be crucial for optimizing its efficacy and understanding its mechanisms of action.

Q & A

Basic Question: What synthetic methodologies are commonly employed for preparing N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-indol-3-yl)propanamide?

Answer:
The synthesis of this compound typically involves multi-step heterocyclic coupling. A foundational approach includes:

  • Step 1 : Formation of the 1,2,4-oxadiazole core via cyclization of thiol intermediates (e.g., 5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
  • Step 2 : Amide coupling between the oxadiazole-methyl intermediate and 3-(1H-indol-3-yl)propanoic acid using activating agents like EDC/HOBt.
    Key parameters include solvent choice (DMF preferred for solubility), stoichiometric control of alkyl halides (1.1 mmol excess), and inert atmosphere to prevent oxidation of sensitive indole moieties .

Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Routine analytical techniques include:

  • ¹H/¹³C NMR : Peaks for the indole NH (~11.5 ppm), ethyl group protons (~1.3–1.4 ppm, triplet), and oxadiazole-linked methylene (~3.8–4.0 ppm) are critical markers .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., ~392–400 Da).
  • HPLC Purity Analysis : Gradient elution with C18 columns (e.g., 98%+ purity threshold) ensures absence of unreacted intermediates .

Advanced Question: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Answer:
Advanced optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading to identify critical factors. For example, elevated temperatures (50–60°C) may accelerate cyclization but risk indole decomposition .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., oxadiazole formation) by improving heat/mass transfer .
  • In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments .

Advanced Question: What computational tools can predict the compound’s bioactivity or stability?

Answer:
Integrated computational-experimental workflows are recommended:

  • Density Functional Theory (DFT) : Models electronic properties of the oxadiazole and indole moieties to predict reactivity (e.g., nucleophilic attack sites) .
  • Molecular Dynamics (MD) Simulations : Assess binding affinity to target proteins (e.g., serotonin receptors due to the indole group) .
  • ADMET Prediction : Software like SwissADME evaluates metabolic stability and toxicity risks based on logP, polar surface area, and H-bond donors .

Advanced Question: How should researchers resolve contradictory data in biological activity assays?

Answer:
Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

  • Control Experiments : Test for photodegradation (indole groups are UV-sensitive) or pH-dependent hydrolysis of the oxadiazole ring .
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.
  • Orthogonal Assays : Confirm results using alternate methods (e.g., SPR for binding affinity vs. cell-based assays) .

Advanced Question: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:
SAR studies require systematic structural modifications:

  • Fragment Replacement : Substitute the ethyl group on pyrazole with methyl/isopropyl to assess steric effects .
  • Bioisosteric Swaps : Replace the 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to evaluate ring stability and hydrogen-bonding capacity .
  • Pharmacophore Mapping : Overlay crystal structures (e.g., from similar compounds in ) to identify critical interaction motifs .

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